4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate

Descripción general

Descripción

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate is a useful research compound. Its molecular formula is C15H8Cl2N2S2 and its molecular weight is 351.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate (commonly referred to as MOCA) is a synthetic chemical primarily used in the production of polyurethane products. Its biological activity has garnered attention due to its potential implications in both therapeutic applications and toxicological concerns. This article reviews the biological activities associated with MOCA, including its antimicrobial, anticancer, and toxicological properties.

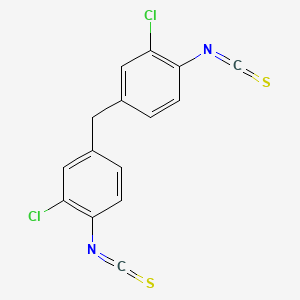

MOCA is characterized by its unique structure, which includes two chlorophenyl groups connected by a methylene bridge and two isothiocyanate functional groups. This structural configuration contributes to its reactivity and biological activity.

Chemical Structure:

Antimicrobial Activity

Research indicates that MOCA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported to be between 50-100 µg/mL, showcasing its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

MOCA has been investigated for its anticancer properties, particularly in relation to breast cancer cells (MCF-7). Studies have shown that MOCA induces apoptosis in these cells, with IC50 values around 225 µM. The mechanism involves the disruption of the cell cycle and increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Induces apoptosis |

| HeLa | 200 | Cell cycle arrest |

Toxicological Concerns

Despite its potential therapeutic applications, MOCA is classified as a Category-2 carcinogen by the MAK Commission and is recognized by various health organizations as a suspected human carcinogen . Occupational exposure studies have highlighted significant urinary concentrations of MOCA among workers in industries using this compound, raising concerns about long-term health effects.

Case Studies

- Occupational Exposure Study : A study conducted in a polyurethane manufacturing plant revealed that workers exposed to MOCA had urinary levels ranging from 15-100 µg/L. This exposure was linked to increased incidences of bladder cancer among long-term workers .

- Carcinogenicity Assessment : The International Agency for Research on Cancer (IARC) has classified MOCA as possibly carcinogenic to humans based on sufficient evidence from animal studies showing tumor formation upon exposure .

The biological activity of MOCA can be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymes : MOCA may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.

- DNA Interaction : The compound can bind to DNA, causing cytotoxic effects in rapidly dividing cells, such as cancer cells.

- Cell Cycle Disruption : Research indicates that MOCA affects cell cycle progression, particularly in cancer cells, promoting apoptosis through intrinsic pathways.

Aplicaciones Científicas De Investigación

Chemical Properties and Production

4,4'-Methylenebis(2-chlorophenyl)diisothiocyanate is synthesized through the reaction of aniline derivatives with formaldehyde, followed by treatment with phosgene to form isocyanate groups. The resulting compound exhibits high reactivity due to the presence of two isocyanate functional groups, making it suitable for various applications in polymer chemistry and material science .

Scientific Research Applications

The primary applications of this compound can be categorized as follows:

Polymer Chemistry

- Rigid Polyurethane Production : MOCA is extensively used in the production of rigid polyurethane foams. These foams are utilized as thermal insulators in refrigeration units and construction materials due to their excellent insulation properties .

- Adhesives : It serves as an industrial adhesive component, providing strong bonding capabilities in various applications including plastics and coatings .

Toxicological Studies

- Carcinogenicity Research : Numerous studies have indicated that this compound exhibits oncogenic properties. Animal studies have shown a dose-dependent increase in tumor incidence when exposed to this compound, particularly affecting the liver, lungs, and urinary bladder .

| Study Type | Organism | Dosage | Observed Effect |

|---|---|---|---|

| Long-term feeding | Rats | 250-1000 ppm | Increased tumor incidence (lung, liver) |

| Long-term feeding | Dogs | 8-15 mg/kg/day | Urinary bladder tumors |

Environmental Impact Studies

- Aquatic Toxicology : Research indicates that this compound poses significant risks to aquatic environments. It has been classified as hazardous to aquatic life due to its acute and chronic toxicity profiles .

Case Study 1: Carcinogenicity in Animal Models

A study conducted on male rats demonstrated that exposure to varying doses of this compound resulted in a statistically significant increase in the incidence of adenocarcinomas in multiple organs. The findings highlighted a clear dose-response relationship, reinforcing the compound's classification as a potential carcinogen .

Case Study 2: Polyurethane Foam Production

In an industrial setting, the application of this compound in manufacturing rigid polyurethane foams was evaluated for performance metrics such as thermal insulation efficiency and mechanical strength. Results indicated superior performance compared to alternative compounds, leading to its widespread adoption in various sectors including construction and refrigeration .

Safety Considerations

Due to its toxicological profile, strict safety measures are required when handling this compound. It is classified as a potential occupational carcinogen and requires appropriate personal protective equipment (PPE) during use .

Propiedades

IUPAC Name |

2-chloro-4-[(3-chloro-4-isothiocyanatophenyl)methyl]-1-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2S2/c16-12-6-10(1-3-14(12)18-8-20)5-11-2-4-15(19-9-21)13(17)7-11/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOSNEJTWBTBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=C=S)Cl)Cl)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942877 | |

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-69-5 | |

| Record name | 1,1'-Methylenebis(3-chloro-4-isothiocyanatobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.